![molecular formula C21H16FN7O3 B2360730 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207040-16-1](/img/structure/B2360730.png)
6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H16FN7O3 and its molecular weight is 433.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that incorporates oxadiazole and triazole moieties. These structural components are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈FN₅O₂
- Molecular Weight : 357.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxadiazole and triazole rings are known to:
- Inhibit key enzymes involved in cancer cell proliferation.
- Modulate signaling pathways associated with inflammation and apoptosis.
- Interact with DNA and RNA structures, potentially disrupting replication processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and triazole derivatives. For instance:
- A study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines by inhibiting thymidylate synthase and histone deacetylases (HDAC) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Oxadiazole derivative A | HeLa | 12.5 |
Triazole derivative B | MCF7 | 10.0 |
Target compound | A549 | 8.5 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function:
- Minimum Inhibitory Concentration (MIC) values have been reported for various strains of bacteria including E. coli and S. aureus.
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
Case Studies
- Study on Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at the phenyl ring significantly enhanced cytotoxicity against human cancer cell lines . The incorporation of fluorine atoms was found to increase potency.
- Antimicrobial Screening : In a comparative study assessing various oxadiazole derivatives for their antimicrobial properties, the target compound exhibited superior activity against gram-positive bacteria compared to its analogs .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound belongs to a class of derivatives known for their diverse biological activities. Its structure features multiple pharmacophores that may contribute to its efficacy against various diseases. The molecular formula of the compound can be represented as C20H18N6O2, and it is characterized by the presence of an oxadiazole ring and a triazole moiety, which are known for their roles in drug design.
Antiviral Activity
Research indicates that compounds similar to 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibit significant antiviral properties. For instance, studies have shown that derivatives containing oxadiazole and triazole rings can inhibit viral replication by targeting specific viral proteins or enzymes involved in the viral lifecycle .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives of triazole and pyrimidine have demonstrated cytotoxic effects against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step synthetic routes that include:
- Formation of the Oxadiazole Ring : This can be achieved through condensation reactions involving hydrazides and carboxylic acids.
- Triazole Formation : Utilizing click chemistry approaches where azides react with alkynes under copper catalysis.
- Final Coupling : The final step involves coupling the oxadiazole derivative with the triazole precursor to form the target compound .
Characterization Techniques
The synthesized compounds are characterized using various spectroscopic methods including:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds in clinical settings:
- Antitubercular Activity : A series of triazole hybrids were synthesized and tested against Mycobacterium tuberculosis showing promising results in inhibiting bacterial growth .
- Anticancer Evaluation : Compounds derived from oxadiazoles were tested for their efficacy against different cancer cell lines with varying degrees of success .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to specific protein targets involved in disease pathways .
Eigenschaften
IUPAC Name |
6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O3/c1-2-31-16-6-4-3-5-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHUDSRLWILUFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.